4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
Description
4-Azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid (hereafter referred to as the target compound) is an Fmoc-protected proline derivative featuring an azido (-N₃) group at the 4-position of the pyrrolidine ring. Its molecular formula is C₂₀H₁₈N₄O₄, with a molecular weight of 378.4 g/mol . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine, commonly utilized in solid-phase peptide synthesis (SPPS). The azido group enables bioorthogonal "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation or functionalization .
Properties
IUPAC Name |
4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPXMBBEYJTPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Azidation of Hydroxypyrrolidine Precursors
Reaction Pathway
This method starts with (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid, followed by hydroxyl-to-azide conversion and Fmoc protection.
Steps:
Protection of Secondary Amine :
Activation and Azidation :
Key Data:
| Step | Reagents | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, NaHCO₃ | Dioxane/H₂O | RT | 24 hr | 90% |
| Mesylation | MsCl, TEA | DCM | 0°C | 1 hr | 95% |
| Azidation | NaN₃ | DMF | 50°C | 24 hr | 75% |
Method 2: Diazotransfer Reaction
Comparative Analysis of Methods
Efficiency and Limitations
| Method | Advantages | Disadvantages |
|---|---|---|
| Method 1 | High stereoselectivity; scalable | Requires toxic MsCl |
| Method 2 | Avoids harsh conditions | Low yield with sensitive substrates |
| Method 3 | Compatible with SPPS | Limited to small-scale synthesis |
Structural Validation
Chemical Reactions Analysis
Azide Group Reactivity
The azide group (-N₃) enables participation in click chemistry, a cornerstone of modern bioconjugation strategies.
-
CuAAC Specificity : The reaction proceeds regioselectively under mild conditions, preserving the Fmoc group and carboxylic acid functionality .
-
Staudinger Limitations : Requires anhydrous conditions to avoid hydrolysis of the iminophosphorane intermediate .
Fmoc Deprotection
The Fmoc [(9-fluorenylmethyloxycarbonyl) group is cleaved under basic conditions to expose the amine for further coupling:
Key Data :
Carboxylic Acid Functionalization
The carboxylic acid (-COOH) undergoes standard activation for amide bond formation:
| Activation Method | Reagents | Outcome |
|---|---|---|
| HATU/DIPEA | HATU, DIPEA, DMF | Activated ester for peptide coupling |
| EDC/NHS | EDC, NHS, CH₂Cl₂ | NHS ester intermediate |
Notes :
-
Steric Effects : The pyrrolidine ring’s conformation (2S,4R or 2S,4S) influences coupling efficiency. For example, (2S,4R)-isomers exhibit faster activation due to reduced steric hindrance .
-
Side Reactions : Competing azide reduction is avoided by using non-reductive coupling agents .
Stability and Side Reactions
-
Thermal Stability : Decomposes above 150°C via Fmoc cleavage and azide degradation .
-
Photoreactivity : Prolonged UV exposure induces azide-to-nitrene conversion, leading to intramolecular C–H insertion .
-
Hydrolytic Sensitivity : The carboxylic acid forms stable salts (e.g., sodium or TFA salts) to enhance storage stability .
Comparative Reactivity of Structural Analogs
| Compound | Azide Reactivity | Fmoc Stability | Carboxylic Acid pKₐ |
|---|---|---|---|
| (2S,4R)-4-Azido-L-proline | High | Moderate | 3.2 |
| (2S,4S)-Isomer | Moderate | High | 3.5 |
| 4-Fluoro-pyrrolidine analog | N/A | High | 2.9 |
Scientific Research Applications
cis-4-Azido-N-Fmoc-D-proline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-4-Azido-N-Fmoc-D-proline primarily involves its reactivity due to the azide group. This group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in various chemical and biological applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The target compound’s stereochemistry significantly impacts its reactivity and application. Key stereoisomers include:
| Compound Name | Stereochemistry | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| (2S,4S)-4-Azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | (2S,4S) | 378.4 | - | L-proline configuration |
| (2R,4S)-4-Azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | (2R,4S) | 378.4 | 2137142-63-1 | D-proline enantiomer; 95% purity |
| (2S,4R)-4-Azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | (2S,4R) | 378.4 | - | Distinct spatial arrangement |
- Key Differences :
Functional Group Modifications
Azido vs. Alternative Protecting Groups
- Key Differences: The azido group enables CuAAC for site-specific bioconjugation, whereas the Mtt group is cleaved under mild acidic conditions (1% TFA), allowing orthogonal protection strategies .
Carboxylic Acid Derivatives
Biological Activity
4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid, also known as 4-Azido-N-(9H-fluoren-9-ylmethoxycarbonyl)-L-homoalanine, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The azido group and the fluorenylmethoxycarbonyl (Fmoc) moiety provide opportunities for diverse applications, particularly in peptide synthesis and drug development.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 942518-20-9 |
| Molecular Formula | C19H18N4O4 |
| Molecular Weight | 366.377 g/mol |
| Melting Point | 127°C |
| Purity | ≥98.0% (HPLC) |
| Appearance | White crystalline powder |
The biological activity of 4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is primarily attributed to its azido group, which can participate in bioorthogonal reactions, making it a valuable tool in chemical biology. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect amino groups during the synthesis process.
Bioorthogonal Chemistry
The azido group allows for click chemistry applications, enabling the labeling of biomolecules and facilitating the study of protein interactions and dynamics within biological systems. This characteristic is particularly useful in drug discovery and development, where tracking the distribution and localization of compounds within cells is crucial.
Biological Activity
Research has indicated that derivatives of pyrrolidine carboxylic acids exhibit various biological activities, including:
- Antimicrobial Activity: Certain pyrrolidine derivatives have shown effectiveness against bacterial strains, suggesting potential applications as antimicrobial agents.
- Anticancer Properties: Some studies have indicated that compounds with similar structures may inhibit tumor growth or induce apoptosis in cancer cell lines.
- Neuroprotective Effects: Research has suggested that certain derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Studies
-
Antimicrobial Activity Study:
A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with an azido group exhibited enhanced antibacterial properties compared to their non-azido counterparts. -
Anticancer Activity:
In a cancer cell line study, a related compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through caspase activation. -
Neuroprotective Effects:
A neuroprotection study involving a similar pyrrolidine derivative showed that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting potential therapeutic applications for neurodegenerative diseases.
Q & A
Q. What are the critical steps for synthesizing 4-azido-Fmoc-proline derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves introducing the azido group at the pyrrolidine C4 position via nucleophilic substitution or diazo transfer. For example, in analogous compounds (e.g., 4-OCFH-Fmoc-proline), trifluoroacetamido or azido groups are introduced using NaBH(OAc) in dry DCM under inert conditions to stabilize reactive intermediates . Key steps include:
- Protection : Ensure the Fmoc group is stable under reaction conditions (pH 7–9, anhydrous solvents).
- Azidation : Use NaN or diazo reagents in polar aprotic solvents (DMF, DMSO) at 0–25°C.
- Purification : Reverse-phase HPLC or silica gel chromatography (eluent: EtOAc/hexane gradient) to remove unreacted reagents .
- Data Consideration : Monitor reaction progress via TLC (R shift) or H NMR for azide proton absence (δ 3.5–4.0 ppm).
Q. How do the physicochemical properties of 4-azido-Fmoc-proline affect experimental design (e.g., solubility, stability)?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water due to hydrophobic Fmoc and azido groups. Use DMF or DCM for dissolution (10–20 mM). Additives like TFA (0.1%) improve solubility in peptide synthesis .
- Stability : The azido group is light-sensitive; store at –20°C in amber vials. Avoid prolonged exposure to reducing agents (e.g., DTT) to prevent unintended Staudinger reactions .
- Hydrogen Bonding : One H-bond donor (COOH) and five acceptors (COO, N, carbonyl) influence crystallinity and aggregation in solid-phase synthesis .
Advanced Research Questions
Q. How can conformational control of 4-azido-Fmoc-proline be exploited to modulate peptide secondary structures?
- Methodological Answer : The C4 azido group introduces steric and electronic effects that restrict pyrrolidine ring puckering, favoring trans- or cis-amide conformations. For example:
- CD Spectroscopy : Compare ellipticity at 220 nm (α-helix) and 208 nm (β-sheet) in model peptides.
- X-ray Crystallography : Resolve dihedral angles (e.g., ω ≈ 180° for trans) in azido-proline-containing peptides .
- Case Study : In pseudo-proline derivatives, 4-substituents reduce aggregation during SPPS by disrupting β-sheet formation .
Q. What strategies mitigate side reactions (e.g., azide reduction) during solid-phase peptide synthesis (SPPS) with 4-azido-Fmoc-proline?
- Methodological Answer :
- Orthogonal Protection : Pair azido groups with acid-labile Fmoc protection. Use TFA for cleavage (preserves azide) and avoid Pd-based catalysts (risk of Staudinger reduction) .
- Coupling Optimization : Activate with HATU/DIPEA in DMF (2 eq. excess) to minimize residual free azide.
- Monitoring : Use FT-IR to track azide peaks (2100 cm) post-coupling. If reduction occurs (NH formation at 3300 cm), reintroduce azide via diazo transfer .
Q. How can computational modeling predict the reactivity of 4-azido-Fmoc-proline in click chemistry applications?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to calculate azide group charge distribution and transition states for CuAAC (copper-catalyzed azide-alkyne cycloaddition).
- MD Simulations : Simulate solvation effects (e.g., DMSO vs. water) on azide orientation for strain-promoted click reactions .
- Validation : Compare predicted reaction rates (k) with experimental HPLC yields (R > 0.9 indicates model reliability) .
Data Contradiction Analysis
Q. Discrepancies in reported yields for azido-proline incorporation: How to reconcile variability?
- Analysis :
- Source 1 : 60% yield using HATU/DIPEA in DMF .
- Source 2 : 45% yield with PyBOP/oxyma .
- Resolution :
- Steric Effects : Bulky azido groups hinder coupling; use microwave-assisted SPPS (50°C, 10 min) to improve efficiency.
- Solvent Polarity : Higher DMF polarity stabilizes activated esters, favoring coupling over azide decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
